

digallic acid topoisomerase IV vs DNA gyrase inhibition

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Compound Focus: Digallic Acid

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Quantitative Inhibition Profile

The table below summarizes the key quantitative data for **digallic acid**'s inhibition of DNA gyrase and topoisomerase IV, primarily derived from gel-based assays [1].

Enzyme Target	IC ₅₀ (Gel-Based Assay)	IC ₅₀ (SDFQ Assay)	Inhibition Constant (K _i)	Inhibition Mode
DNA Gyrase	2 μM	1.9 μM	347 nM	ATP-competitive [1]
Topoisomerase IV	8 μM	7.3 μM	Not specified	ATP-competitive [1]

Key Insight: **Digallic acid** is approximately **four times more potent** at inhibiting DNA gyrase than topoisomerase IV under these experimental conditions [1]. For context, the study also tested simple gallic acid, which showed no inhibition of either enzyme at concentrations up to 500 μM, highlighting the significance of the digallic structure [1].

Experimental Methodologies

The quantitative data presented above were generated using the following established biochemical and microbiological protocols.

DNA Supercoiling Inhibition Assay (for DNA Gyrase)

This gel-based assay measures the enzyme's ability to introduce negative supercoils into a relaxed DNA plasmid [1].

- **Workflow:** The reaction mixture containing DNA gyrase and a relaxed plasmid is incubated with the test compound. If the inhibitor is effective, the gyrase is unable to supercoil the DNA. The products are then analyzed using gel electrophoresis. Successful supercoiling results in faster-migrating DNA bands, while inhibition leaves the relaxed plasmid, which migrates slower [1] [2].
- **Visualization:** The gel is stained with a fluorescent dye like ethidium bromide, and the DNA bands are visualized under UV light to determine the degree of inhibition [1].

Decatenation Inhibition Assay (for Topoisomerase IV)

This assay evaluates the ability of topoisomerase IV to disentangle linked DNA circles (catenanes), a primary physiological function [3].

- **Substrate:** Kinoplast DNA (kDNA), which is a network of catenated DNA rings, is used as the substrate [2].
- **Workflow:** Topoisomerase IV is incubated with kDNA in the presence of the test compound. An active enzyme will decatenate the kDNA into individual circular DNA monomers. The reaction products are run on an agarose gel. Successful decatenation produces a distinct band of monomeric DNA, whereas inhibition results in the high-molecular-weight kDNA network remaining in the well [1] [2].

Supercoiling-Dependent Fluorescence Quenching (SDFQ) Assay

This is a high-throughput, quantitative method used to confirm inhibition data, particularly for DNA gyrase [1] [4].

- **Principle:** A plasmid DNA is labeled with a fluorescent dye. When the plasmid is in a relaxed state, the fluorescence is high. When DNA gyrase supercoils it, the DNA compacts, bringing dye molecules closer and causing fluorescence quenching (Homo-FRET) [1].

- **Workflow:** The inhibition of supercoiling by a compound prevents this compaction and quenching, resulting in sustained high fluorescence. The IC_{50} value is determined by measuring the fluorescence intensity in the presence of the inhibitor [1].

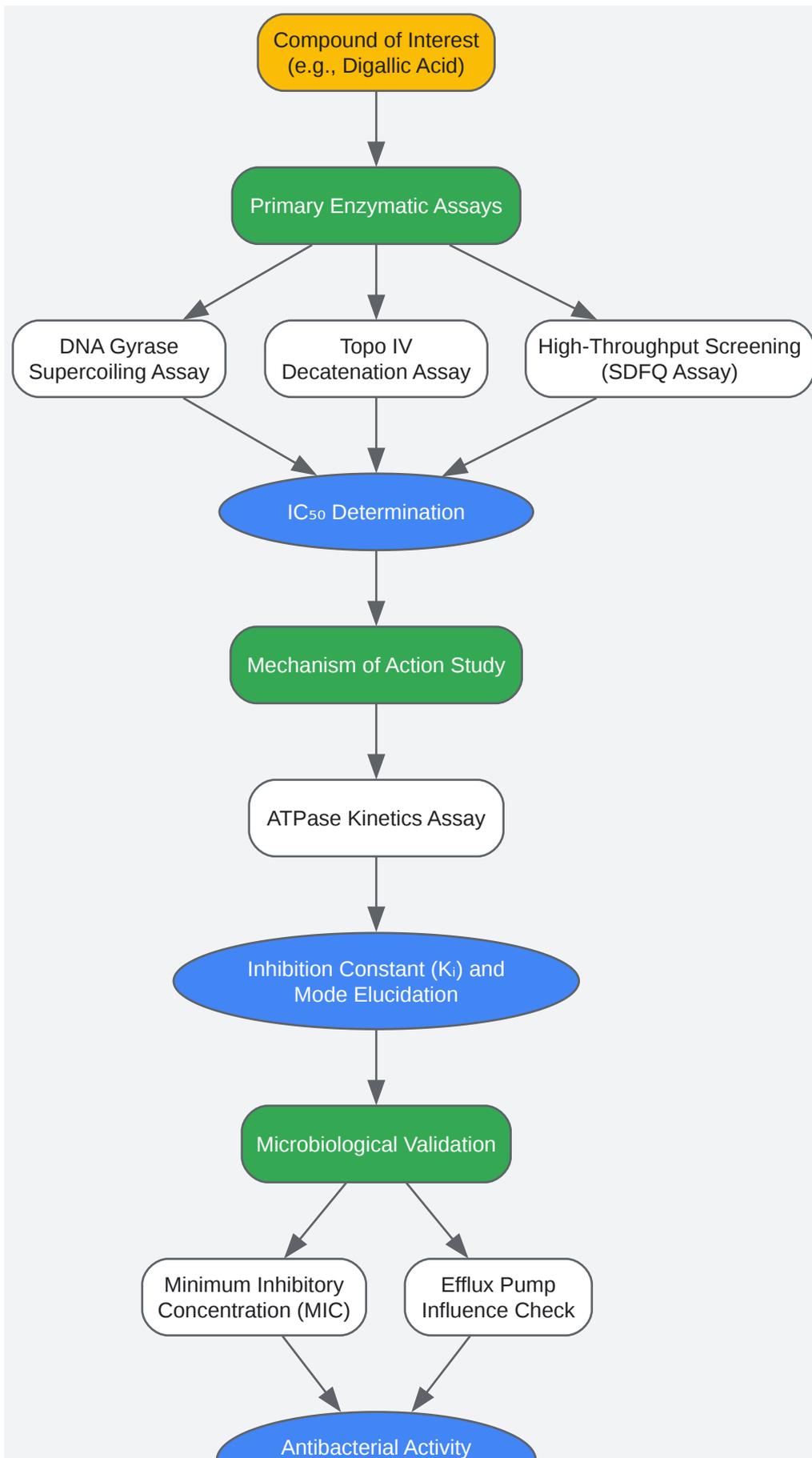
ATPase Kinetics Assay

This method determines the mechanism of inhibition.

- **Workflow:** The ATPase activity of DNA gyrase is measured in a coupled enzyme system using pyruvate kinase and lactate dehydrogenase, which links ATP hydrolysis to the oxidation of NADH (monitored by a decrease in absorbance at 340 nm) [2].
- **Mechanism Determination:** By measuring reaction rates (V_0) at varying ATP concentrations in the presence and absence of the inhibitor, the data can be fitted to the Michaelis-Menten model. A change in the apparent K_m without affecting V_{max} indicates **competitive inhibition**, confirming the inhibitor competes with ATP for the same binding site on the GyrB subunit [1].

Experimental Workflow for Enzyme Inhibition Profiling

The diagram below outlines the logical sequence of key experiments used to characterize a compound's activity against DNA gyrase and topoisomerase IV.



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Broader Context and Research Implications

- **Resistance and Selectivity:** Targeting the ATP-binding site of GyrB/ParE, as **digallic acid** does, is a strategy to overcome resistance to fluoroquinolones (which target GyrA/ParC) [5]. A key challenge for such ATP-competitive inhibitors is achieving selectivity over human ATP-binding proteins like Hsp90 and topoisomerase II α to avoid off-target toxicity [6].
- **Structural Activity Relationship (SAR):** The study [1] found that gallate derivatives with longer hydrophobic chains (e.g., dodecyl gallate) showed significantly increased inhibition potency against DNA gyrase, providing a solid foundation for the design of more potent gallate-based antibiotics.

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